molecular formula C23H21N3O3S B12379301 N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12379301
M. Wt: 419.5 g/mol
InChI Key: XSVMRAQLSOPOCA-NDENLUEZSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features an indole moiety, a thiazolidine ring, and an acetamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves the coupling of tryptamine with a thiazolidine derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like dichloromethane or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The thiazolidine ring can be reduced to form thiazolidine-2,4-dione derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions to form different amide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various indole derivatives, thiazolidine-2,4-dione derivatives, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for studying interactions with biological targets.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the thiazolidine ring may inhibit enzymes involved in inflammatory pathways. These interactions can modulate various biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties compared to other indole derivatives. This structural feature may enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-[(4-methylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C23H21N3O3S/c1-15-6-8-16(9-7-15)12-20-22(28)26(23(29)30-20)14-21(27)24-11-10-17-13-25-19-5-3-2-4-18(17)19/h2-9,12-13,25H,10-11,14H2,1H3,(H,24,27)/b20-12-

InChI Key

XSVMRAQLSOPOCA-NDENLUEZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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